molecular formula C3H4Cl2O2 B140570 1-Chloroethyl chloroformate CAS No. 50893-53-3

1-Chloroethyl chloroformate

Cat. No. B140570
Key on ui cas rn: 50893-53-3
M. Wt: 142.97 g/mol
InChI Key: QOPVNWQGBQYBBP-UHFFFAOYSA-N
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Patent
US04725680

Procedure details

In a reactor cooled to +5° C., there are introduced 600 ml of dicloromethane, 43.7 g (0.59 mole) of tert-butanol and 94.7 g (0.66 mole) of α-chloroethyl chloroformate. 57 g (0.72 mole) of pyridine are then added dropwise and with stirring while the temperature is maintained at between 10° and 20° C. The mixture is stirred for 4 hours at room temperature.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].Cl[C:7]([O:9][CH:10]([Cl:12])[CH3:11])=[O:8].N1C=CC=CC=1>ClCCl>[C:7](=[O:8])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[O:9][CH:10]([Cl:12])[CH3:11]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
94.7 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a reactor cooled to +5° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at between 10° and 20° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 4 hours at room temperature
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C(OC(C)Cl)(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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